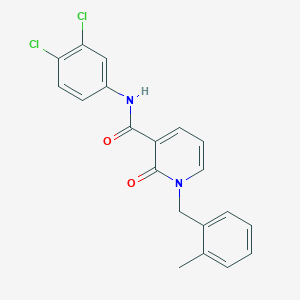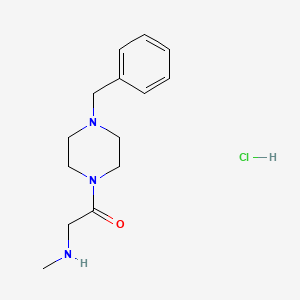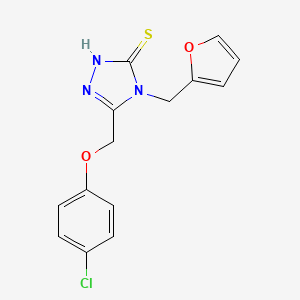
5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and agriculture.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Triazole derivatives, including those with furan moieties, have been synthesized and studied for their structural properties. The synthesis involves furan-2-carboxylic acid hydrazide leading to compounds with potential for further chemical modifications and applications in various fields, including medicinal chemistry and material science (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Properties
- Some derivatives of triazoles have demonstrated significant antimicrobial properties. This suggests that "5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" could potentially be explored for its antimicrobial efficacy, given the structural similarities and the known biological activities of triazole compounds (Ирадян et al., 2014).
Corrosion Inhibition
- Azomethine functionalized triazole derivatives have been investigated for their corrosion inhibiting properties, particularly for mild steel in acidic media. The study showcases the potential of triazole compounds in industrial applications, protecting metals against corrosion (Murmu et al., 2020).
Interaction with Metals
- Triazole derivatives have also been studied for their ability to form stable complexes with metals, which could have implications for their use in the development of new materials or in catalysis. The structural and thermal behavior of these complexes suggests potential utility in various chemical processes (Ivolgina et al., 2020).
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-3-5-11(6-4-10)20-9-13-16-17-14(21)18(13)8-12-2-1-7-19-12/h1-7H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGHUSXFQSJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


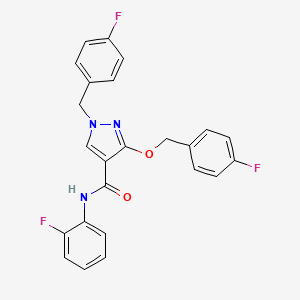
![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
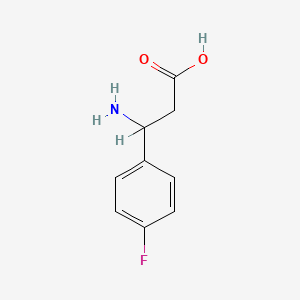
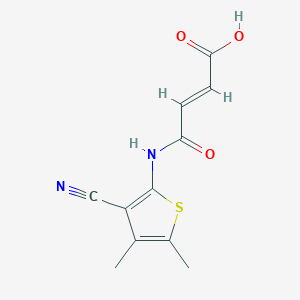
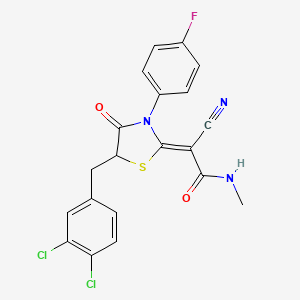
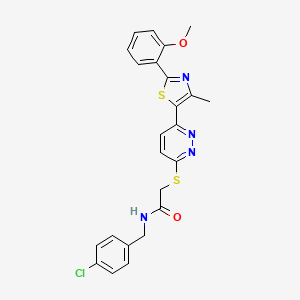
![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)
![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)
![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)
![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
